3,5-Diethyl-isoxazole-4-carboxylic acid

Descripción general

Descripción

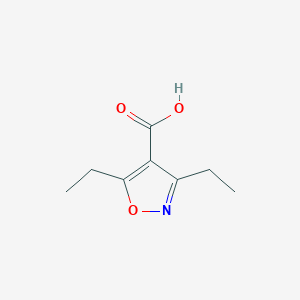

3,5-Diethyl-isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine, provides a highly regioselective route to 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. The use of metal-free synthetic strategies, such as the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, offers an eco-friendly alternative for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diethyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include substituted isoxazoles, amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1. Pharmaceutical Intermediates

3,5-Diethyl-isoxazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of various therapeutic agents. The compound can be utilized in the preparation of synthetic penicillins, which are vital antibiotics used to treat bacterial infections. For instance, derivatives of isoxazole-4-carboxylic acids have been shown to be effective precursors for the synthesis of oxacillin and cloxacillin, both of which are clinically significant penicillins . The synthesis process typically involves hydrolysis followed by acylation reactions to form the desired penicillin derivatives.

2. Metal-Free Synthetic Routes

Recent advancements in synthetic methodologies have highlighted metal-free routes for the preparation of isoxazoles, including this compound. These methods are advantageous as they reduce environmental impact and enhance safety by eliminating toxic metal catalysts. For example, microwave-assisted synthesis has been employed to efficiently generate isoxazole derivatives with minimal by-products . This approach not only improves yield but also shortens reaction times.

1. Antioxidant Properties

Research indicates that isoxazole derivatives exhibit notable antioxidant activity. In studies involving human primary fibroblasts and nematodes (C. elegans), certain isoxazole compounds demonstrated superior antioxidant properties compared to traditional antioxidants like quercetin . This suggests potential applications in developing nutraceuticals or pharmaceuticals aimed at combating oxidative stress-related diseases.

2. Allosteric Modulation

Recent studies have identified trisubstituted isoxazoles as a new class of allosteric inverse agonists for RORγt (Retinoic acid receptor-related orphan receptor gamma t), a key regulator in inflammatory responses . The structure-activity relationship studies indicate that modifications at the C-4 position of the isoxazole ring enhance binding affinity and biological activity, showcasing the versatility of isoxazole derivatives in drug development.

Case Studies

Mecanismo De Acción

The mechanism of action of 3,5-Diethyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dimethyl-isoxazole-4-carboxylic acid

- 3,5-Diethyl-2-isoxazolecarboxylic acid

- 3,5-Diphenyl-isoxazole-4-carboxylic acid

Uniqueness

3,5-Diethyl-isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Actividad Biológica

3,5-Diethyl-isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can be synthesized through various methods, including cyclization reactions involving α,β-acetylenic oximes. The use of metal-free synthetic strategies is gaining popularity for their eco-friendliness and efficiency. The compound's ability to undergo oxidation, reduction, and substitution reactions further enhances its utility in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to potential anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In studies involving human promyelocytic leukemia cells (HL-60), the compound demonstrated significant cytotoxicity with IC50 values ranging from 86 to 755 μM. The mechanism appears to involve the modulation of apoptosis-related gene expression, specifically decreasing Bcl-2 levels while increasing p21^WAF-1 levels, suggesting a dual mechanism of promoting apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Given its role as a COX inhibitor, this compound may also serve as an anti-inflammatory agent. This property is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the isoxazole ring significantly influence its potency and selectivity against molecular targets. For instance, modifications at the C-4 position have been shown to enhance the compound's inhibitory activity against specific enzymes involved in disease pathways .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 86 - 755 | Cytotoxicity against HL-60 cells |

| Compound 5 | 110 | Inhibitor of serine acetyltransferase |

| Compound 7 | >2000 | Less potent compared to Compound 5 |

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity in Cancer Research : A study demonstrated that this compound effectively induced apoptosis in HL-60 cells by modulating key regulatory proteins involved in cell survival and death pathways .

- Enzyme Inhibition : Another research project focused on its role as an inhibitor of serine acetyltransferase (SAT), revealing that it serves as a competitive inhibitor with significant implications for developing treatments targeting metabolic pathways in pathogens like Salmonella .

Propiedades

IUPAC Name |

3,5-diethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-5-7(8(10)11)6(4-2)12-9-5/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZLCWBWUXIGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374236 | |

| Record name | 3,5-Diethyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216700-85-5 | |

| Record name | 3,5-Diethyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.